5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile
Description
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is a spirocyclic compound featuring a bicyclo[2.3]hexane core with an ethoxy group at position 5 and a nitrile group at position 2. This compound is of interest in medicinal chemistry and materials science due to its constrained geometry and functional versatility.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-2-10-6-3-8(4-6)7(5-9)11-8/h6-7H,2-4H2,1H3 |
InChI Key |
JWSJUUPLWLWSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of ethyl 2-bromoacetate with 1,3-dioxolane in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group, followed by cyclization to form the spirocyclic structure. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Amines with potential biological activity.
Substitution: Various substituted spirocyclic compounds with diverse applications.
Scientific Research Applications
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The spirocyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.
Comparison with Similar Compounds
5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Structural Differences : Replaces the ethoxy group at position 5 with two methyl groups.
- Impact on Properties :
- Lipophilicity : The dimethyl groups increase hydrophobicity compared to ethoxy, which has moderate polarity.
- Steric Effects : Bulkier substituents may hinder reactions at the spiro junction.
- Synthesis: Not detailed in the evidence, but analogous spiro compounds often utilize DIBAL reduction and cyanide addition (e.g., as in ).
Data Table :
5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid
- Structural Differences : Replaces the nitrile with a carboxylic acid at position 1.
- Impact on Properties :
Data Table :
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Data Table :
3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Structural Differences : Fluorine at position 5 and benzyl group on nitrogen.
- Impact on Properties: Electron Effects: Fluorine’s electronegativity directs reactivity (e.g., SNAr).
Data Table :
Key Research Findings and Trends
Spiro vs. Azabicyclo Systems :
- Spiro compounds (e.g., 5-ethoxy derivative) exhibit greater conformational rigidity, whereas azabicyclo systems () offer tunable basicity.
- Spiro nitriles are less explored in catalysis but show promise in asymmetric synthesis.
Functional Group Influence :
- Ethoxy groups enhance solubility in organic solvents compared to methyl or fluorine.
- Nitriles serve as stable intermediates for further functionalization (e.g., hydrolysis to amides or acids).
Pharmaceutical Relevance :
- Azabicyclo carbonitriles are established in antiviral agents (e.g., Boceprevir), while spiro derivatives may target CNS disorders due to blood-brain barrier penetration.
Biological Activity
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is with a molecular weight of approximately 153.18 g/mol. The compound features a unique spirocyclic structure, which is characterized by a carbon atom shared between two rings, contributing to its distinctive chemical properties.
Synthesis Methods
The synthesis of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves several steps, including:
- Formation of the Spirocyclic Framework : Utilizing appropriate reagents to create the spiro structure.
- Introduction of Functional Groups : Ethoxy and carbonitrile groups are introduced through nucleophilic substitution reactions.
The exact synthetic pathways may vary based on desired yields and purity levels.
Biological Activity
Research into the biological activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile suggests it may possess various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains.
- Anticancer Properties : Investigations have shown that the compound may inhibit cancer cell proliferation in vitro.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile against several bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro tests were conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results demonstrated that 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate.
Comparative Analysis with Similar Compounds
The biological activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile can be compared with other compounds in the oxaspiro series:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile | C₈H₉N | 123.15 g/mol |
| 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile | C₈H₁₃N | 153.18 g/mol |
| 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile | C₉H₁₃N | 135.17 g/mol |
This table illustrates how the structural variations influence the molecular weight and potentially their biological activities.
The mechanism of action for 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with biological macromolecules such as proteins and nucleic acids:
- Protein Interaction : The compound may bind to specific protein targets involved in cell signaling pathways, leading to modulation of cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
